molecular formula C20H15N3O2S B4546663 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4546663
M. Wt: 361.4 g/mol
InChI Key: KAGDQGJUFLGKNI-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that falls within a complex class of organic molecules. Its structure comprises an isoquinoline moiety linked to a pyridothieno[2,3-d]pyrimidinone system, signifying it potentially plays a significant role in various biochemical applications due to its unique structural framework.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step synthetic pathways. One common route includes the construction of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core, often achieved through cyclization reactions starting from appropriate thieno[2,3-b]pyridine precursors.

Reaction conditions often involve the use of strong acids or bases to facilitate cyclization, typically conducted under reflux with polar aprotic solvents like dimethyl sulfoxide or dimethylformamide. Coupling reactions with 3,4-dihydro-2(1H)-isoquinolinylcarbonyl derivatives then integrate the isoquinoline unit.

Industrial Production Methods

Industrially, scaling up the synthesis involves optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Methods such as continuous-flow synthesis, which offer enhanced control over reaction parameters, are frequently employed. Catalysts like palladium or platinum-based compounds might be used to facilitate the reactions.

Types of Reactions it Undergoes

This compound undergoes various types of chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones, particularly under the influence of reagents like m-chloroperoxybenzoic acid.

  • Reduction: Can undergo reduction reactions, particularly to reduce keto groups to secondary alcohols using reagents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible at specific positions on the heterocyclic rings.

Common Reagents and Conditions Used

  • Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide

  • Reduction: Sodium borohydride, lithium aluminium hydride

  • Substitution: Halogens, strong acids or bases for electrophilic substitution

Major Products Formed from These Reactions

The major products depend on the specific reaction conditions and reagents. Oxidation can lead to sulfoxide or sulfone derivatives, reduction typically yields alcohol derivatives, and substitution reactions can yield various functionalized heterocycles.

Scientific Research Applications

2-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one holds significant potential in scientific research applications across multiple disciplines:

Chemistry: Used as a building block for synthesizing complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology: Investigated for its potential to interact with various biological targets. Its heterocyclic nature suggests it may bind to proteins or nucleic acids, affecting biological pathways.

Medicine: Potential applications in drug discovery due to its ability to modulate biological activities. Research is ongoing to determine its efficacy and safety in medicinal contexts.

Industry: Utilized in materials science for creating new polymers and advanced materials with unique properties.

Mechanism of Action

The precise mechanism of action for 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is yet to be fully elucidated. it is hypothesized to exert its effects through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate signaling pathways or enzymatic activities, leading to varied biological effects.

Comparison with Similar Compounds

Comparing 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one with similar compounds can highlight its unique properties. For instance:

  • Isoquinoline derivatives: Often used in pharmaceuticals, showcasing a wide range of biological activities. The specific combination with pyrido[1,2-a]thieno[2,3-d]pyrimidinone is relatively rare.

  • Thienopyrimidine compounds: Known for their applications in anti-cancer and anti-inflammatory drugs. The additional isoquinoline moiety might enhance or modify these activities.

  • Similar Compounds: 2-(1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one, and 2-(quinolin-4-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one.

This compound stands out due to its unique structural features, which could potentially translate to distinctive biological or chemical activities.

Hope that helps shed some light on this intriguing compound!

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-19-15-11-16(26-18(15)21-17-7-3-4-9-23(17)19)20(25)22-10-8-13-5-1-2-6-14(13)12-22/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGDQGJUFLGKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
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2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
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2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

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